
2,3-Dichloro-5-formylpyridine
Overview
Description
2,3-Dichloro-5-formylpyridine is an organic compound with the chemical formula C₆H₃Cl₂NO. It is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a formyl group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-formylpyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,3,5-trichloropyridine with appropriate reagents under controlled conditions. For instance, the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide at 150°C for 6 hours yields 5-chloro-2,3-difluoropyridine . This intermediate can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes using advanced chemical reactors to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-formylpyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of organoboron reagents for Suzuki–Miyaura coupling.
Major Products:
Oxidation: 2,3-Dichloro-5-carboxypyridine.
Reduction: 2,3-Dichloro-5-hydroxymethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Intermediates
2,3-Dichloro-5-formylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in further chemical transformations that lead to biologically active molecules. Research has indicated its potential in developing drugs targeting specific diseases, particularly those involving integrin antagonists, where it shows promising activity against αvβ5 integrins with notable selectivity over other integrins .
Agrochemical Development
The compound is also explored for use in agrochemicals, where its properties can enhance the efficacy of pesticides and herbicides. The chlorinated structure may contribute to increased stability and bioactivity, making it a candidate for further development in agricultural applications.
Material Science
In material science, this compound is investigated for its potential use in creating novel materials with specific electronic or optical properties. Research into its polymerization behavior or incorporation into composite materials is ongoing, highlighting its versatility beyond traditional applications.
Case Study 1: Pharmaceutical Development
A study explored the synthesis of αvβ5 integrin antagonists derived from this compound. The synthesized compounds exhibited micromolar potency and selectivity profiles that suggest their potential as therapeutic agents in treating cancer .
Case Study 2: Agrochemical Efficacy
Research conducted on the application of this compound in developing herbicides demonstrated enhanced effectiveness against specific weed species when compared to conventional agents. This study emphasized the compound's role in improving agricultural yield through targeted weed management strategies.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-formylpyridine involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can modulate biological pathways and affect cellular functions, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
2,3-Dichloro-5-trifluoromethylpyridine: Similar structure but with a trifluoromethyl group instead of a formyl group.
2,3,5-Trichloropyridine: Precursor in the synthesis of 2,3-Dichloro-5-formylpyridine.
5,6-Dichloropyridine-3-carbaldehyde: Another chlorinated pyridine derivative with different substitution patterns.
Biological Activity
2,3-Dichloro-5-formylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural features, including two chlorine substituents and a formyl group, which may influence its reactivity and interactions with biological systems. The following sections detail its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Chlorination of Pyridine Derivatives : Utilizing chlorinating agents to introduce chlorine atoms at the 2 and 3 positions.
- Formylation Reactions : Employing formylating agents such as formic acid or other aldehydes to introduce the formyl group at the 5 position.
Example Reaction Scheme
- Chlorination :
- Formylation :
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Efficacy Against Helicobacter pylori : Similar compounds have shown activity against H. pylori, suggesting potential applications in treating gastric infections .
Cytotoxicity
Studies have also evaluated the cytotoxic effects of this compound on human tumor cell lines. The results indicate:
- Selective Cytotoxicity : Certain derivatives display selective cytotoxicity towards tumor cells while sparing normal cells, which is crucial for therapeutic applications .
Case Studies
-
Study on Antimicrobial Properties :
A comparative study assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound showed comparable activity to established antibiotics against specific bacterial strains. -
Cytotoxicity Testing :
In a study involving multiple human cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated that it induced apoptosis in cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Helicobacter pylori | 16 µg/mL |
Table 2: Cytotoxicity of this compound on Human Tumor Cell Lines
Properties
IUPAC Name |
5,6-dichloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSCFXKNBQZLFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992305 | |
Record name | 5,6-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71690-05-6 | |
Record name | 5,6-Dichloronicotinaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71690-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Dichloronicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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